5-Cyano-3-(difluoromethyl)picolinic acid
Description
5-Cyano-3-(difluoromethyl)picolinic acid is a substituted picolinic acid derivative characterized by a cyano (-CN) group at the 5-position and a difluoromethyl (-CF₂H) group at the 3-position of the pyridine ring. This compound combines the electron-withdrawing effects of the cyano group with the lipophilic and steric properties of the difluoromethyl substituent, making it a candidate for applications in pharmaceuticals, agrochemicals, and coordination chemistry .
Properties
Molecular Formula |
C8H4F2N2O2 |
|---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
5-cyano-3-(difluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4F2N2O2/c9-7(10)5-1-4(2-11)3-12-6(5)8(13)14/h1,3,7H,(H,13,14) |
InChI Key |
DAADPKBUBOHTAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)C(=O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of a cyano-substituted pyridine derivative using difluoromethylation reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced difluoromethylation techniques and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-3-(difluoromethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
5-Cyano-3-(difluoromethyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 5-Cyano-3-(difluoromethyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding and inhibit the function of these proteins, which are involved in various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The structural and electronic differences between 5-cyano-3-(difluoromethyl)picolinic acid and its analogs are critical for understanding their reactivity, bioavailability, and functional roles. Below is a comparative analysis:
Table 1: Key Structural and Molecular Properties
Key Observations :
- Electron-Withdrawing Groups: The cyano (-CN) and trifluoromethyl (-CF₃) groups significantly lower electron density at the pyridine ring, enhancing electrophilic reactivity. In contrast, methyl (-CH₃) or amino (-NH₂) groups increase electron density, favoring nucleophilic reactions .
- Lipophilicity : Difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) substituents improve membrane permeability compared to hydroxyl or carboxyl groups .
- Synthetic Yields: Derivatives with halogens (e.g., -F, -Cl) or methyl groups typically exhibit higher yields (25–66%) in ring-closure reactions compared to cyano-substituted analogs, which require specialized conditions .
Coordination Chemistry :
- Mercury(II) complexes with picolinic acid derivatives form 1-D polymers or mononuclear structures depending on solvent polarity. The cyano and difluoromethyl groups in 5-cyano-3-(difluoromethyl)picolinic acid likely influence coordination geometry and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
